m-PEG6-acid m-PEG6-acid m-PEG6-acid is a PEG derivative containing a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media.
Brand Name: Vulcanchem
CAS No.: 1347750-72-4
VCID: VC0536186
InChI: InChI=1S/C14H28O8/c1-17-4-5-19-8-9-21-12-13-22-11-10-20-7-6-18-3-2-14(15)16/h2-13H2,1H3,(H,15,16)
SMILES: COCCOCCOCCOCCOCCOCCC(=O)O
Molecular Formula: C14H28O8
Molecular Weight: 324.37

m-PEG6-acid

CAS No.: 1347750-72-4

Cat. No.: VC0536186

Molecular Formula: C14H28O8

Molecular Weight: 324.37

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

m-PEG6-acid - 1347750-72-4

Specification

CAS No. 1347750-72-4
Molecular Formula C14H28O8
Molecular Weight 324.37
IUPAC Name 3-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Standard InChI InChI=1S/C14H28O8/c1-17-4-5-19-8-9-21-12-13-22-11-10-20-7-6-18-3-2-14(15)16/h2-13H2,1H3,(H,15,16)
Standard InChI Key YMWMTQPDLHRNCZ-UHFFFAOYSA-N
SMILES COCCOCCOCCOCCOCCOCCC(=O)O
Appearance Solid powder

Introduction

Chemical Structure and Fundamental Properties

m-PEG6-acid, also known as 2,5,8,11,14,17-Hexaoxa-20-icosanoic acid, is a specialized polyethylene glycol derivative consisting of a methyl-capped hexaethylene glycol chain terminated with a carboxylic acid group. This unique molecular structure combines hydrophilic PEG properties with reactive carboxylic acid functionality, creating a versatile reagent for various chemical applications.

The compound features a linear structure with six ethylene glycol units, providing excellent water solubility while maintaining sufficient flexibility for effective conjugation reactions. The terminal carboxylic acid group serves as the primary reactive site, enabling various coupling reactions with amine-containing molecules under appropriate conditions.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of m-PEG6-acid:

PropertyValueNote
Chemical FormulaC₁₄H₂₈O₈Contains 14 carbon atoms
Molecular Weight324.37 g/molStandard atomic weight calculation
CAS Number1347750-72-4Registry identifier
Physical StateNot specified in dataLikely a viscous liquid at room temperature
Boiling Point431.5±45.0 °CPredicted value
Density1.109±0.06 g/cm³Predicted value
Water SolubilitySolubleGood aqueous solubility
pKa4.28±0.10Predicted value for carboxylic acid group

The compound's excellent water solubility stems from the multiple ether linkages in the PEG chain, which form hydrogen bonds with water molecules. This property is particularly advantageous for applications in biological systems and aqueous reaction media.

Nomenclature and Identification

The compound is identified by several synonyms in scientific literature and commercial catalogs, reflecting its diverse applications and the different naming conventions used across fields.

Alternative Names and Identifiers

m-PEG6-acid appears in scientific literature and commercial catalogs under various names:

  • 2,5,8,11,14,17-Hexaoxa-20-icosanoic acid

  • 3-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

  • mPEG5-propionic acid

  • 2,5,8,11,14,17-hexaoxaicosan-20-oic acid

  • mPEG6-COOH

  • 4,7,10,13,16,19-Hexaoxaeicosanoic acid

In database systems, it is identified by:

  • PubChem CID: 60146169

  • Creation date in PubChem: August 28, 2012

  • Most recent modification in PubChem: March 8, 2025

This variety of naming conventions highlights the compound's cross-disciplinary relevance and utility in different scientific domains.

Structural Features and Functional Elements

The structure of m-PEG6-acid incorporates several key functional elements that define its chemical behavior and applications.

Key Structural Components

m-PEG6-acid consists of three primary structural components:

  • Methyl Terminal Group (-CH₃): The methoxy end cap provides stability and prevents unwanted reactions at one end of the molecule .

  • Hexaethylene Glycol Chain: The six ethylene glycol units (-CH₂CH₂O-)₆ form the backbone of the molecule, providing water solubility, flexibility, and biocompatibility .

  • Carboxylic Acid Terminal Group (-COOH): This reactive group enables conjugation with primary amines through amide bond formation, particularly when activated with coupling reagents .

The length of the PEG chain (six ethylene glycol units) provides an optimal balance between solubility and molecular weight, making it suitable for applications requiring moderate spacing between conjugated molecules.

Applications in Bioconjugation and Surface Modification

m-PEG6-acid serves as a versatile tool in various scientific applications, particularly in the field of bioconjugation chemistry.

Bioconjugation Applications

The compound functions as a non-cleavable linker in bioconjugation processes . Its terminal carboxylic acid can react with primary amine groups when activated with coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) . This reaction forms stable amide bonds, enabling the attachment of the PEG linker to various biomolecules including:

  • Proteins and peptides (via lysine residues)

  • Amine-functionalized nanoparticles

  • Drug molecules containing primary amines

  • Surface-bound amino groups on materials

The hydrophilic PEG spacer increases solubility in aqueous media and provides spacing between conjugated molecules, which can enhance the bioactivity and accessibility of attached functional groups .

Material Science Applications

While the search results don't explicitly mention material science applications for m-PEG6-acid specifically, related PEG derivatives are commonly used in:

  • Surface modification of nanoparticles and materials

  • Creation of hydrophilic coatings

  • Reduction of non-specific binding in biosensors and diagnostic platforms

The PEG chain provides "stealth" properties to conjugated materials, potentially reducing immune recognition and extending circulation time for drug delivery systems.

Comparison with Related PEG Derivatives

Understanding the relationship between m-PEG6-acid and similar PEG compounds provides valuable context for researchers selecting appropriate reagents for specific applications.

Relationship to mPEG6-OH

mPEG6-OH (Hexaethylene glycol monomethyl ether) is structurally related to m-PEG6-acid but contains a terminal hydroxyl group instead of a carboxylic acid. This related compound has applications in biomedical research, particularly in studies related to oxidative stress, inflammation, and cardiovascular health . The hydroxyl terminal group provides different reactivity compared to the carboxylic acid group in m-PEG6-acid, enabling different conjugation strategies.

Research Applications and Scientific Significance

The research utility of m-PEG6-acid extends across multiple scientific disciplines, though specific research findings focused exclusively on this compound were limited in the provided search results.

Broader Implications in PEG Research

The significance of m-PEG6-acid should be viewed within the broader context of PEG chemistry research. PEG derivatives have revolutionized numerous fields, from pharmaceutical formulation to material science, due to their unique combination of water solubility, biocompatibility, and versatile chemistry. As a specific PEG derivative with defined chain length and reactive terminal group, m-PEG6-acid represents an important tool in the PEG chemistry toolbox.

Considerations for Research Applications

When utilizing m-PEG6-acid in research applications, several factors should be considered to optimize results.

Reaction Conditions for Bioconjugation

The carboxylic acid group of m-PEG6-acid typically requires activation before it can efficiently react with amine groups. Common activation methods include:

  • Carbodiimide coupling (EDC/NHS)

  • HATU activation

  • Formation of activated esters

Reaction efficiency can be affected by:

  • pH (typically optimized between 4.5-7.5)

  • Buffer composition

  • Concentration of reactants

  • Presence of competing nucleophiles

Purification Considerations

After conjugation reactions, purification methods may include:

  • Size exclusion chromatography

  • Dialysis

  • HPLC

  • Precipitation techniques

The selection of appropriate purification methods depends on the specific application and the nature of the conjugated molecules.

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